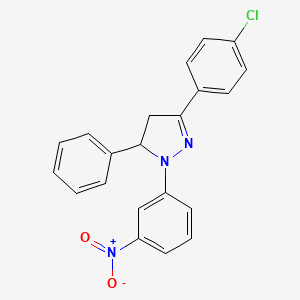
3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C21H16ClN3O2 and its molecular weight is 377.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Evaluation
A study conducted by Ravula et al. (2016) involved the synthesis of novel pyrazoline derivatives, including compounds similar to the specified chemical structure, through microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities. The study found that some compounds exhibited significant in vivo anti-inflammatory activity and potent antibacterial activity. Molecular docking results suggested these compounds could serve as templates for anti-inflammatory activity Ravula et al., 2016.
Optical Materials and Non-Linear Optical Properties
Barberá et al. (1998) explored the fluorescence, non-linear optical, and mesogenic properties of selected 2-pyrazoline derivatives. Changing the substituent in the 1-phenyl ring of these compounds allowed for tuning of their physical properties, demonstrating that specific substitutions could result in compounds with interesting second-order non-linear optical properties and liquid crystalline behavior Barberá et al., 1998.
Antimicrobial Studies
Prabhudeva et al. (2017) synthesized a compound closely related to the specified structure and performed antimicrobial studies. The structural proof and antimicrobial efficacy were assessed, highlighting the potential of such compounds in developing new antimicrobial agents Prabhudeva et al., 2017.
Molecular Docking and Anticancer Potential
Thomas et al. (2019) synthesized pyrazole derivatives and conducted electronic structure, physico-chemical property evaluation, and docking analysis to assess their potential as anti-cancer agents. The study indicated that these compounds might exhibit negative responses against human microsomal prostaglandin E synthase 1, showcasing their potential application in cancer research Thomas et al., 2019.
Organic Light Emitting Diodes (OLEDs)
Lu et al. (2000) synthesized pyrazoline derivatives and assessed their application in organic light-emitting diodes (OLEDs). These materials were found to function as efficient blue light-emitting materials, indicating their potential use in developing new OLED technologies Lu et al., 2000.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-17-11-9-15(10-12-17)20-14-21(16-5-2-1-3-6-16)24(23-20)18-7-4-8-19(13-18)25(26)27/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLAILFZUVIZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)
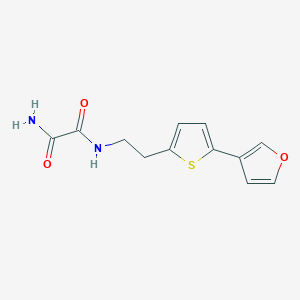
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
amine](/img/structure/B2985342.png)
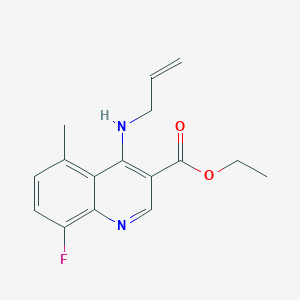
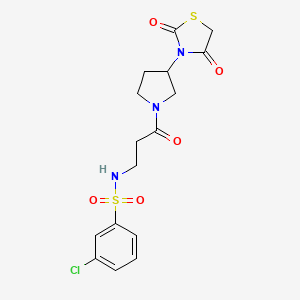
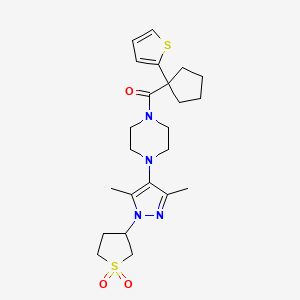
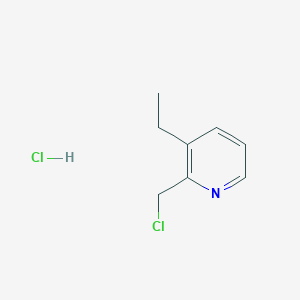
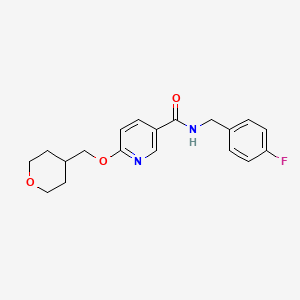
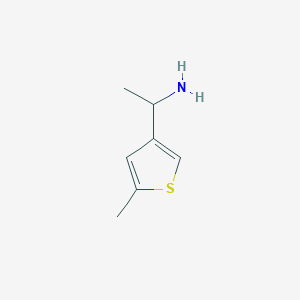
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)
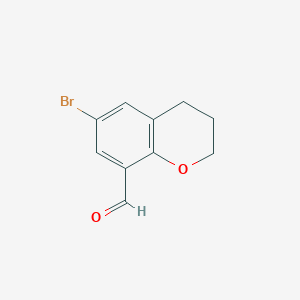
![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)

